methyl (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamate
Description
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Properties
IUPAC Name |
methyl N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-11(15)12-8-9(10-4-2-7-17-10)14-6-3-5-13-14/h2-7,9H,8H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZRVYMQCHQGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CC=CO1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 250.26 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits multiple biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are implicated in neurodegenerative diseases.
- Antioxidant Properties : Studies suggest that this compound may exhibit antioxidant activity, reducing oxidative stress in cells, which is beneficial for neuroprotection.
- Antimicrobial Effects : Preliminary data indicate antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Biological Activity Data
The following table summarizes key biological activities of this compound based on various studies:
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound involved its administration in a rodent model of Alzheimer’s disease. The results demonstrated a significant reduction in cognitive decline as measured by the Morris water maze test, alongside decreased levels of amyloid-beta plaques in the brain tissue.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated that this compound exhibited potent antibacterial activity, with MIC values supporting its potential as a therapeutic agent against bacterial infections.
Scientific Research Applications
Biological Activities
1. Neuroprotective Effects
A significant study investigated the neuroprotective properties of methyl (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamate in a rodent model of Alzheimer’s disease. The compound was administered to assess its impact on cognitive decline, measured via the Morris water maze test. Results indicated a notable reduction in cognitive impairment and a decrease in amyloid-beta plaque levels in brain tissue, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
2. Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against clinical isolates of Escherichia coli and Staphylococcus aureus. The findings demonstrated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating its potential use as an antimicrobial agent.
Case Study 1: Neuroprotective Effects
In a preclinical study, this compound was tested for its effects on cognitive function in Alzheimer's disease models. The administration resulted in improved memory retention and reduced neuroinflammation, highlighting its potential role in treating neurodegenerative disorders.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of pathogenic bacteria. The study provided insights into its mechanism of action, suggesting that it disrupts bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Q & A
Basic Research Questions
Q. How can the synthesis of methyl (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamate be optimized using Mannich-type reactions?
- Methodological Answer : The Mannich reaction is a viable route for introducing the pyrazole and furan moieties. Key steps include:
- Substrate Selection : Use 4-chloro-2-(1H-pyrazol-3-yl)phenol as a model precursor for pyrazole integration, as demonstrated in analogous reactions .
- Reagent Ratios : Optimize stoichiometry of formaldehyde and secondary amines (e.g., N,N'-bis(methoxymethyl)diaza-18-crown-6) to control regioselectivity and minimize byproducts .
- Temperature Control : Conduct reactions at 60–80°C in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the carbamate product.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : Use - and -NMR to verify furan (δ 6.2–7.4 ppm) and pyrazole (δ 7.5–8.5 ppm) proton environments. Carbamate groups typically show carbonyl signals at ~155–160 ppm in -NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with pyrazole and furan cleavage .
- IR Spectroscopy : Identify carbamate C=O stretches (~1700 cm) and pyrazole N-H vibrations (~3400 cm) .
Advanced Research Questions
Q. How can contradictions in NMR data due to pyrazole tautomerism be resolved?
- Methodological Answer : Pyrazole tautomerism (1H vs. 2H forms) can lead to variable NMR signals. Strategies include:
- Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to slow tautomeric interconversion and resolve split peaks .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers and compare with experimental spectra .
- X-ray Crystallography : Resolve tautomeric states definitively via single-crystal analysis, leveraging SHELXL for refinement .
Q. What computational methods are suitable for predicting physicochemical properties of this carbamate derivative?
- Methodological Answer :
- ACD/Labs Percepta : Predict logP, pKa, and solubility using fragment-based algorithms, validated against experimental data for structurally related carbamates .
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the furan-pyrazole-carbamate backbone in explicit solvents (e.g., water, DMSO) to inform solubility and stability studies .
- Docking Studies : If bioactivity is hypothesized, use AutoDock Vina to screen against enzyme targets (e.g., cytochrome P450 isoforms) based on pyrazole-containing analogs .
Q. How can SHELX programs address challenges in crystallographic refinement for this compound?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve potential disorder in the furan or pyrazole rings.
- Refinement in SHELXL : Apply restraints for bond lengths/angles in flexible regions (e.g., carbamate side chains). For twinned crystals, use the TWIN/BASF commands .
- Validation : Cross-check with PLATON to detect missed symmetry or solvent-accessible voids .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–80°C. Monitor degradation via HPLC-MS .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C, noting potential carbamate hydrolysis to amines/CO .
- Solid-State Stability : Store under controlled humidity (40–75% RH) and analyze crystallinity changes via PXRD .
Q. What strategies mitigate regioselectivity issues during pyrazole functionalization?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive NH sites on pyrazole using tert-butoxycarbonyl (Boc) groups to direct substitution to the desired position .
- Metal Catalysis : Employ Cu(I)- or Pd(II)-catalyzed cross-coupling to achieve selective C-H functionalization at the pyrazole 4-position, as seen in related trifluoromethylpyrimidine systems .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational logP predictions and experimental partition coefficients?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
